molecular formula C15H18O3 B13323795 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid CAS No. 24183-94-6

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid

Cat. No.: B13323795
CAS No.: 24183-94-6
M. Wt: 246.30 g/mol
InChI Key: HWEQFXDONYYPNJ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-2-bicyclo[221]heptanyl)-2-phenylacetic acid is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine The bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Subsequent functionalization steps, such as hydroxylation and acylation, are used to introduce the hydroxy and phenylacetic acid groups.

Industrial Production Methods: Industrial production of this compound may involve the use of microorganisms for the synthesis of optically active intermediates . This biotechnological approach can offer advantages in terms of selectivity and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for cleaving the C-C bond in the bicyclic structure .

Common Reagents and Conditions:

    Oxidation: Baeyer-Villiger oxidation using peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using halides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, Baeyer-Villiger oxidation can yield lactones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . For example, it has been shown to inhibit protein phosphatases, which play a role in various cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is unique due to its combination of the bicyclic structure with the phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

24183-94-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid

InChI

InChI=1S/C15H18O3/c16-14(17)13(11-4-2-1-3-5-11)15(18)9-10-6-7-12(15)8-10/h1-5,10,12-13,18H,6-9H2,(H,16,17)

InChI Key

HWEQFXDONYYPNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(C(C3=CC=CC=C3)C(=O)O)O

Origin of Product

United States

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